REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH:17]([CH3:18])[CH2:16][C:15]2[C:14](=O)[NH:13][CH:12]=[N:11][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:40]>ClCCCl>[C:1]([O:5][C:6]([N:8]1[CH:17]([CH3:18])[CH2:16][C:15]2[C:14]([Cl:40])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CC=2N=CNC(C2CC1C)=O
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Name
|
|
Quantity
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14.8 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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8.2 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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ClCCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
At that time the solution is concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue is separated via FCC (5-60% EtOAc/heptane)
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N=CN=C(C2CC1C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |